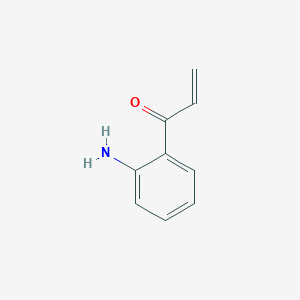

1-(2-Aminophenyl)prop-2-en-1-one

描述

Structure

3D Structure

属性

CAS 编号 |

177026-95-8 |

|---|---|

分子式 |

C9H9NO |

分子量 |

147.17 g/mol |

IUPAC 名称 |

1-(2-aminophenyl)prop-2-en-1-one |

InChI |

InChI=1S/C9H9NO/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6H,1,10H2 |

InChI 键 |

XJHWVTRAMHRDFY-UHFFFAOYSA-N |

SMILES |

C=CC(=O)C1=CC=CC=C1N |

规范 SMILES |

C=CC(=O)C1=CC=CC=C1N |

同义词 |

2-Propen-1-one,1-(2-aminophenyl)-(9CI) |

产品来源 |

United States |

Synthetic Methodologies for 1 2 Aminophenyl Prop 2 En 1 One and Its Direct Derivatives

Claisen-Schmidt Condensation as the Predominant Synthetic Route

The Claisen-Schmidt condensation is a cornerstone in the synthesis of chalcones, including 1-(2-aminophenyl)prop-2-en-1-one and its derivatives. encyclopedia.pubnih.govtaylorandfrancis.com This reaction involves the base- or acid-catalyzed condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde. nih.gov For the synthesis of the target compound, o-aminoacetophenone is reacted with various substituted benzaldehydes. researchgate.netmdpi.com

Reactant Scope and Substrate Variations

The Claisen-Schmidt condensation offers a broad scope for creating a diverse library of this compound derivatives. The key reactants are o-aminoacetophenone and a wide array of substituted benzaldehydes. researchgate.netmdpi.com This flexibility allows for the introduction of various functional groups onto the phenyl ring originating from the aldehyde.

For instance, derivatives have been successfully synthesized using benzaldehydes with substituents such as:

Halogens: p-chlorobenzaldehyde has been used to produce (E)-1-(2-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one with excellent yield. researchgate.net

Electron-donating groups: Benzaldehydes with groups like 4-ethyl, 4-benzyloxy, and 4-benzyloxy-3-methoxy have been employed. nih.gov

Electron-withdrawing groups: 4-nitro and 4-carboxy substituted benzaldehydes are also effective reaction partners. nih.gov

Heteroaromatic aldehydes: The reaction can be extended to include heteroaromatic aldehydes, although they may require longer reaction times or more recycling events to achieve complete conversion. rsc.org

The versatility of this method is a key factor in the continued interest in these compounds for various research applications.

Catalytic Systems and Optimized Reaction Parameters

The choice of catalyst and reaction conditions plays a crucial role in the efficiency of the Claisen-Schmidt condensation.

Catalytic Systems:

Base Catalysis: Alkaline catalysts are most commonly employed. Sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are frequently used in alcoholic solvents like ethanol (B145695) or methanol (B129727). researchgate.netmdpi.comresearchgate.net Solid NaOH has also been shown to be an effective catalyst, sometimes in solvent-free conditions. nih.gov Other bases such as calcium hydroxide, barium hydroxide, or strontium hydroxides have also been reported. encyclopedia.pub

Acid Catalysis: While less common for this specific class of compounds, acid catalysts like hydrogen chloride (HCl), p-toluenesulfonic acid, and Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃) can also be used. acs.org

Optimized Reaction Parameters:

Solvent: Ethanol and methanol are the most common solvents, often referred to as "green solvents". mdpi.comacs.org The reaction can also be performed in the absence of a solvent, which aligns with green chemistry principles. nih.govwikipedia.org The use of a protic solvent can influence the rate-controlling step of the reaction. rsc.org

Temperature: Reaction temperatures can range from room temperature (20-25 °C) to reflux conditions (around 50 °C). encyclopedia.pubresearchgate.net The optimal temperature can depend on the specific reactants and catalyst system used. For instance, heating the reaction mixture to reflux can significantly increase the yield in some cases. researchgate.net

Reaction Time: The duration of the reaction can vary from a few hours to a week, depending on the desired yield and the reactivity of the substrates. encyclopedia.pub

The optimization of these parameters is essential for maximizing the yield and purity of the desired this compound derivative.

Yield Optimization and Purification Protocols

Achieving high yields and purity is a primary goal in any synthetic procedure. For the Claisen-Schmidt synthesis of this compound and its derivatives, yields can range from moderate to excellent (43-80% and higher). mdpi.comnih.gov

Yield Optimization:

Catalyst Concentration: The molar ratio of the catalyst to the reactants can be optimized to improve yields. For example, using 20 mol% of solid NaOH has been found to be effective. nih.gov

Reaction Conditions: As mentioned previously, adjusting temperature and reaction time can significantly impact the yield. researchgate.net

Reactant Purity: Using pure starting materials is crucial for obtaining a clean reaction and high yield of the final product.

Purification Protocols:

Recrystallization: This is a common and effective method for purifying the solid chalcone (B49325) products. Ethanol is often used as the recrystallization solvent. researchgate.net

Filtration: In many cases, the chalcone product precipitates out of the reaction mixture and can be isolated by simple filtration. acs.org

Chromatography: Column chromatography can be employed for purification if recrystallization is not sufficient to remove impurities.

The selection of the appropriate purification method depends on the physical properties of the specific chalcone derivative and the nature of any impurities present.

Exploration of Alternative Synthetic Approaches

While the Claisen-Schmidt condensation is the workhorse for synthesizing this compound, researchers are exploring alternative methods that are more environmentally friendly or offer different synthetic pathways.

Environmentally Benign Methodologies

The principles of green chemistry are increasingly influencing synthetic strategies.

Grinding Techniques: A notable solvent-free approach involves the grinding of reactants with a solid catalyst, such as NaOH, using a mortar and pestle. researchgate.netnih.gov This mechanochemical method can lead to quantitative yields in a short amount of time, significantly reducing solvent waste. researchgate.netnih.gov

Micellar Media: The Claisen-Schmidt reaction has also been studied in micellar media, using surfactants like cetyltrimethylammonium bromide (CTAB). acs.org This can enhance reaction rates and, in some cases, improve yields, while using water as the bulk solvent. acs.org

These methods offer promising avenues for reducing the environmental impact of chalcone synthesis.

Formation as By-products or Intermediates in Multi-Component Reactions

This compound and its derivatives can also be formed as intermediates or by-products in more complex, multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov

Structural Elucidation and Advanced Spectroscopic/crystallographic Characterization of 1 2 Aminophenyl Prop 2 En 1 One

Spectroscopic Analysis for Definitive Structural Confirmation

Spectroscopic analysis is fundamental in confirming the molecular structure of 1-(2-Aminophenyl)prop-2-en-1-one, with each technique offering unique insights into its constituent functional groups and their connectivity.

Infrared Spectroscopy (FTIR)

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of a related o-aminochalcone, (E)-1-(2-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, the FTIR spectrum displays characteristic absorption bands that confirm the presence of the amine (N-H) and carbonyl (C=O) functionalities. researchgate.net The N-H stretching vibrations appear as distinct bands, while the C=O stretch is also clearly identifiable. researchgate.net

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch | 3468, 3321 |

| C=O stretch | 1643 |

Data for (E)-1-(2-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one researchgate.net

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR: The ¹H NMR spectrum of a similar chalcone (B49325), (E)-1-(2-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, reveals key signals that define its structure. researchgate.net A broad singlet observed at 7.42 ppm is attributed to the two protons of the amino (NH₂) group. researchgate.net The vinyl protons of the α,β-unsaturated system appear as two doublets at 7.59 ppm and 7.99 ppm. researchgate.net The large coupling constant (J = 15.5 Hz) between these protons is indicative of a trans or E-configuration of the double bond. researchgate.net

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| NH₂ | 7.42 | broad singlet | - |

| α-H | 7.59 | doublet | 15.5 |

| β-H | 7.99 | doublet | 15.5 |

Data for (E)-1-(2-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. The molecular weight for this compound is 147.17 g/mol . nih.gov Analysis of related chalcone structures through techniques like Gas Chromatography-Mass Spectrometry (GC-MS) confirms the molecular weight and provides insights into the stability and fragmentation of the molecule. nih.gov

Single Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Single crystal X-ray diffraction provides the most definitive evidence for the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Molecular Conformation and Stereochemistry (e.g., E-configuration of the C=C double bond)

X-ray crystallographic studies on derivatives of this compound consistently show that the molecule adopts an E-configuration about the C=C double bond of the enone moiety. researchgate.netmdpi.comstrath.ac.uk This trans arrangement is a common feature in chalcone structures. nih.gov The molecule is often not perfectly planar. For instance, in (E)-1-(4-aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, the two phenyl rings are twisted with respect to each other, with a dihedral angle of 28.9 (2)°. iucr.orgresearchgate.net The enone segment itself may also be twisted relative to the phenyl rings. iucr.orgresearchgate.net

Intramolecular Hydrogen Bonding Networks (e.g., N–H...O interactions and S(6) ring motifs)

A significant feature revealed by X-ray diffraction is the presence of intramolecular hydrogen bonds. In the crystal structure of a related o-aminochalcone, an intramolecular N-H...O hydrogen bond is observed between one of the hydrogen atoms of the amino group and the oxygen atom of the carbonyl group. mdpi.com This interaction leads to the formation of a stable six-membered ring, which is described by the graph-set notation S(6). mdpi.com This intramolecular hydrogen bonding plays a crucial role in stabilizing the conformation of the molecule. In some related structures, intermolecular hydrogen bonds, such as N-H...O and C-H...O interactions, are also observed, which link the molecules together in the crystal lattice, forming chains and more complex networks. mdpi.comiucr.org

Intermolecular Interactions and Supramolecular Architecture (e.g., N–H...O, C–H...O, N–H...N, C–H...π hydrogen bonds, and R-graph set motifs)

The supramolecular architecture of aminophenyl chalcone derivatives is characterized by a rich variety of hydrogen bonds. The primary amino group (-NH₂) and the carbonyl group (C=O) of the enone moiety are key functional groups that act as hydrogen bond donors and acceptors, respectively.

Similarly, in another analogue, (E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, adjacent molecules are interconnected by N–H···O interactions, which assemble the molecules into one-dimensional infinite chains. nih.govresearchgate.net These chains subsequently stack, forming two-dimensional extended networks. nih.govresearchgate.net

An intramolecular N–H···O hydrogen bond is also a significant feature in these structures, observed, for example, between the amino group and the enone oxygen in (E)-1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one. researchgate.net This interaction tends to enforce a degree of planarity on the molecule. researchgate.net The general class of (2-aminophenyl)chalcones also exhibits C–H···O, C–H···N, and C–H···π hydrogen bonds, as well as π–π stacking interactions, which all contribute to the stability of the three-dimensional crystal lattice. iucr.org

Table 1: Hydrogen Bond Parameters in (E)-1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one

| Donor–H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type |

|---|---|---|---|---|---|

| N1–H1N1···O1 | 0.86 | 2.22 | 2.876(2) | 134 | Intramolecular |

Data sourced from a study on (E)-1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one. researchgate.net

Analysis of Planarity and Dihedral Angles within the Molecular Framework

For instance, the analogue (E)-1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one is described as being almost planar. researchgate.net The interplanar angle between its phenyl and thiophene (B33073) rings is a mere 3.73 (8)°. researchgate.net The propenone bridge (C7—C9/O1) in this molecule is nearly planar with the phenyl and thiophene rings, exhibiting dihedral angles of 7.37 (10)° and 3.66 (10)°, respectively. researchgate.net The key torsion angle O1–C7–C8–C9, which defines the twist of the carbonyl group relative to the double bond, is -7.8 (2)°. researchgate.net

In contrast, other derivatives show more significant deviations from planarity. The compound (E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one is distinctly non-planar. nih.govresearchgate.net This is evident from the dihedral angle of 28.9 (2)° between its two aromatic rings. nih.govresearchgate.net In this molecule, the enone segment is not coplanar with the chlorophenyl ring, making a dihedral angle of 23.4 (3)°, and the amino group is also twisted out of the plane of its attached phenyl ring by 35 (4)°. nih.govresearchgate.net Similarly, in (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, the central chalcone fragment is not entirely planar. researchgate.net

Table 2: Selected Torsion and Dihedral Angles in Related Chalcone Structures

| Compound | Torsion/Dihedral Angle | Value (°) |

|---|---|---|

| (E)-1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one | O1–C7–C8–C9 | -7.8 (2) |

| (E)-1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one | Phenyl-Thiophene Interplanar Angle | 3.73 (8) |

| (E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one | Dihedral Angle between Phenyl Rings | 28.9 (2) |

| (E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one | Enone - Chlorophenyl Ring Dihedral Angle | 23.4 (3) |

| (E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one | Amino Group - Phenyl Ring Dihedral Angle | 35 (4) |

Data sourced from crystallographic studies of closely related aminophenyl chalcones. nih.govresearchgate.netresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one |

| (E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one |

Computational and Theoretical Investigations of 1 2 Aminophenyl Prop 2 En 1 One

Molecular Geometry Optimization and Conformational Analysis

A crucial step in any theoretical investigation is to find the most stable conformation of the molecule, which corresponds to the minimum energy structure on the potential energy surface. conicet.gov.ar This is achieved through geometry optimization. Starting from an initial structure, often derived from experimental X-ray diffraction data, the calculation algorithm iteratively adjusts the positions of the atoms until the forces on each atom are minimized. conicet.gov.armdpi.com

Table 1: Comparison of Selected Experimental and Calculated Bond Lengths (Å) for (E)-1-(2-aminophenyl)-3-(pyridine-4-yl)prop-2-en-1-one conicet.gov.ar

| Bond | Experimental (XRD) | HF/6-311++G(d,p) | MP2/6-311++G(d,p) | B3LYP/6-311++G(d,p) | B3PW91/6-311++G(d,p) |

| C=O | 1.251 | 1.229 | 1.272 | 1.264 | 1.259 |

| C-N (amino) | 1.306 | 1.367 | 1.385 | 1.380 | 1.378 |

| C=C (enone) | 1.299 | 1.325 | 1.352 | 1.343 | 1.342 |

| C-C (enone) | 1.473 | 1.498 | 1.492 | 1.491 | 1.486 |

This interactive table presents a comparison of bond lengths obtained from X-ray diffraction and calculated using various quantum chemical methods for a representative o-aminochalcone.

Vibrational Analysis and Spectroscopic Property Prediction

Once the molecular geometry is optimized, a vibrational frequency analysis is performed. This calculation predicts the harmonic vibrational frequencies corresponding to the molecule's normal modes of vibration. These theoretical frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. researchgate.net

However, theoretical harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. To correct for this, calculated frequencies are often multiplied by a scaling factor (e.g., 0.9604 for B3LYP/6-311++G(d,p)). researchgate.net

A detailed assignment of each vibrational mode is achieved through Potential Energy Distribution (PED) analysis, often performed with software like VEDA. conicet.gov.arresearchgate.net PED shows the contribution of different internal coordinates (like bond stretching, angle bending, and torsions) to each normal mode, allowing for unambiguous assignments of spectral bands. For example, the characteristic C=O stretching vibration in chalcones is typically a strong band in the IR spectrum, and its calculated frequency and PED can confirm this assignment.

Electronic Structure Analysis

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comphyschemres.org

HOMO: Represents the ability of a molecule to donate an electron. Its energy is related to the ionization potential. ossila.com

LUMO: Represents the ability of a molecule to accept an electron. Its energy is related to the electron affinity. physchemres.org

The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE) . ossila.com This gap is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netphyschemres.org A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, which is relevant for its potential applications in materials science and pharmacology. ossila.comphyschemres.org DFT methods are particularly well-suited for calculating and visualizing these orbitals and their energy gaps. researchgate.net

Table 2: Calculated HOMO, LUMO, and Energy Gap (ΔE) in eV for (E)-1-(2-aminophenyl)-3-(pyridine-4-yl)prop-2-en-1-one conicet.gov.ar

| Method | E(HOMO) | E(LUMO) | ΔE (Gap) |

| HF/6-311++G(d,p) | -7.940 | 0.449 | 8.389 |

| MP2/6-311++G(d,p) | -7.935 | 0.424 | 8.359 |

| B3LYP/6-311++G(d,p) | -5.611 | -1.543 | 4.068 |

| B3PW91/6-311++G(d,p) | -5.845 | -1.894 | 3.951 |

This interactive table displays the calculated energies of the frontier molecular orbitals and the corresponding energy gap for a representative o-aminochalcone using different theoretical methods.

Theoretical Prediction and Validation of NMR Chemical Shifts

Theoretical calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations and is implemented in software like GAUSSIAN. mdpi.com

The process involves first optimizing the molecular geometry using a reliable method (e.g., B3LYP). Then, the GIAO calculation is performed on this optimized structure to compute the magnetic shielding tensors for each nucleus. mdpi.com The chemical shifts are then determined by referencing these values to the shielding tensor of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.

Comparing the calculated chemical shifts with experimental data serves as a stringent test of the accuracy of the computed molecular structure. mdpi.com Studies on related compounds show a strong linear correlation between experimental and theoretical ¹H and ¹³C NMR chemical shifts, which confirms that the optimized geometry is a reliable representation of the molecule in solution. researchgate.netmdpi.com

Chemical Reactivity and Mechanistic Studies of 1 2 Aminophenyl Prop 2 En 1 One

Oxidative Transformations

Oxidative reactions of 1-(2-aminophenyl)prop-2-en-1-one and its derivatives often lead to complex cyclic structures. These transformations typically involve the oxidation of the aniline (B41778) moiety, which can trigger subsequent intramolecular reactions.

A notable example is the copper(II) acetate-promoted oxidative cyclocondensation of 1-(2-aminophenyl)-3-arylprop-2-en-1-ones with aromatic aldehydes and ammonium (B1175870) acetate (B1210297). acs.org This one-pot, three-component reaction proceeds under aerobic conditions to afford (E)-2-aryl-4-styrylquinazolines in high yields. acs.org The process is believed to involve the oxidation of the aminophenyl group, facilitating the cyclization and condensation cascade. acs.org

In a related transformation, synthetic analogues such as 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles undergo an efficient oxidative cyclization to yield 2-(3-oxoindolin-2-ylidene)acetonitriles. ucsb.edu This reaction proceeds via a nucleophilic intramolecular cyclization followed by the oxidation of the primary aniline group. ucsb.edu Dimethyl sulfoxide (B87167) (DMSO) has been identified as a particularly effective oxidant for this process, providing good yields without the need for additional diluents. ucsb.edu

Reductive Transformations

The reduction of the α,β-unsaturated system in 2'-aminochalcones is a key method for producing dihydrochalcones (1,3-diarylpropan-1-ones). The challenge lies in the chemoselective reduction of the C=C double bond without affecting the carbonyl group or other functionalities.

Catalytic transfer hydrogenation represents an effective method for this transformation. A system employing a chiral phosphoric acid catalyst with pinacolborane as the hydride source has been shown to reduce trans-chalcones to chiral dihydrochalcones with high yields and enantioselectivities under mild conditions. organic-chemistry.org The proposed mechanism involves the formation of a boro-phosphate catalyst that activates the carbonyl oxygen, thereby facilitating the hydride transfer to the double bond. organic-chemistry.org Other metal catalysts based on palladium, nickel, or iridium are also utilized for the hydrogenation of chalcones to dihydrochalcones. nih.gov

Biotransformation offers an alternative, green approach. Yeasts such as Rhodotorula rubra and species of Saccharomyces and Yarrowia have demonstrated a high capacity to reduce the double bond of chalcones, yielding dihydrochalcones and, in some cases, the corresponding secondary alcohols. nih.gov Similarly, certain bacterial strains and fungi, like Penicillium raistrickii, can perform this chemoselective hydrogenation. nih.gov

Selected Methods for Reductive Transformation of Chalcones

| Method | Catalyst/Reagent | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Transfer Hydrogenation | Chiral Phosphoric Acid / Pinacolborane | Chiral Dihydrochalcone | High yield and enantioselectivity under mild conditions. | organic-chemistry.org |

| Catalytic Hydrogenation | Palladium, Nickel, or Iridium salts | Dihydrochalcone | Commonly used method for regioselective C=C reduction. | nih.gov |

| Biotransformation | Yeast (e.g., Rhodotorula rubra) | Dihydrochalcone / Secondary Alcohol | Enzyme-mediated, environmentally friendly process. | nih.gov |

| Biotransformation | Fungi (e.g., P. raistrickii) | Dihydrochalcone | Chemoselective hydrogenation of the C=C bond. | nih.gov |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings

The substitution patterns on the two aromatic rings of this compound are governed by the electronic nature of the existing substituents.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile replaces an atom (typically hydrogen) on an aromatic ring. wikipedia.org The aminophenyl ring (Ring A) is strongly activated by the electron-donating amino (-NH₂) group, which directs incoming electrophiles to the ortho and para positions. However, the ring is also deactivated by the electron-withdrawing α,β-unsaturated ketone group (-C(O)CH=CHR), a meta-director. The powerful activating effect of the amino group generally dominates, making positions 4 and 6 the most likely sites for electrophilic attack. The reactivity of the second aromatic ring (Ring B) depends on its own substituents.

Nucleophilic Aromatic Substitution (SNA_r_): Nucleophilic aromatic substitution (SNA_r_) involves the displacement of a leaving group on an aromatic ring by a nucleophile. byjus.comwikipedia.org This reaction is generally difficult for simple aryl halides and requires significant activation by potent electron-withdrawing groups, such as nitro (-NO₂) groups, positioned ortho or para to the leaving group. wikipedia.orglibretexts.org The parent molecule, this compound, lacks a suitable leaving group and the necessary strong activation, making it unlikely to undergo SNA_r_ under typical conditions. The reaction proceeds through a negatively charged Meisenheimer complex intermediate. libretexts.org For activated substrates, the rate-determining step is often the initial nucleophilic attack, leading to an unusual reactivity trend for halogen leaving groups (F > Cl > Br > I), where the most electronegative halogen facilitates the fastest reaction. youtube.com

Intramolecular Cyclization Pathways

The presence of the proximate amino and enone functionalities makes this compound an ideal substrate for intramolecular cyclization reactions, which are fundamental to the synthesis of quinoline (B57606) and quinazoline (B50416) heterocycles.

The synthesis of quinolines from 2'-aminochalcones is a well-established transformation. For non-protected 2'-aminochalcones, the reaction often requires an initial isomerization of the E-configured double bond to the Z-configuration to allow the nucleophilic amino group to attack the β-carbon of the enone system. ucsb.edu This can be achieved under specific conditions, such as using N-iodosuccinimide (NIS) or photochemical irradiation. ucsb.edu An efficient "on-water" synthesis of 2-substituted quinolines has been developed using benzylamine (B48309) as a nucleophilic catalyst, which facilitates the cyclization in excellent yields through simple filtration. acs.orgnih.govorganic-chemistry.org

Protecting the amino group can significantly influence the reaction pathway. For instance, N-Cbz-protected 2'-aminochalcones readily cyclize to form quinolines upon treatment with Lewis acids like BF₃·Et₂O. ucsb.edu Alternatively, 2'-aminochalcones can be converted into 4-styrylquinazolines through a copper-catalyzed cyclocondensation with aldehydes and ammonium acetate. acs.org

Selected Intramolecular Cyclization Reactions

| Starting Material | Reagents/Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|

| 2'-Aminochalcone | Benzylamine, Water | 2-Substituted Quinolines | "On-water" synthesis, catalyst recycling, excellent yields. | acs.orgnih.gov |

| N-Cbz-2'-aminochalcone | BF₃·Et₂O | Quinolines | Lewis acid-catalyzed cyclization of protected amine. | ucsb.edu |

| 2'-Aminochalcone | Aromatic Aldehydes, NH₄OAc, Cu(OAc)₂ | 4-Styrylquinazolines | One-pot, three-component oxidative cyclocondensation. | acs.org |

Cascade Reactions Involving Structural Analogues

Structural analogues of this compound, particularly those containing an alkyne moiety, are precursors for elegant cascade reactions that can build complex molecular architectures in a single step.

One such example involves the reaction of 1-(2-aminophenyl)prop-2-ynols with internal alkynols. This novel cascade process results in the formation of a fused 5,5,6-tricyclic N,O-containing skeleton. Mechanistic studies indicate the reaction proceeds through alkynol cycloisomerization, intermolecular substitution, and subsequent cyclizations, forming two C-C bonds, one C-O bond, and one C-N bond in a single operation.

Another powerful cascade is the palladium-catalyzed conversion of 1-(2-aminophenyl)propargyl alcohols into 3-alkynyl quinolines. This reaction is initiated by an aminopalladation step, followed by an oxidative coupling with an alkyne and a final dehydration step to yield the quinoline product. The same strategy can be applied using vinyl ketones as coupling partners to afford 3-alkenyl quinolines.

Elucidation of Reaction Mechanisms via Combined Computational and Experimental Approaches

Understanding the intricate mechanisms of the reactions involving this compound and its analogues relies on a synergistic combination of experimental observations and computational modeling.

For the synthesis of quinolines from 2'-aminochalcones, mechanistic studies have been crucial in elucidating the role of catalysts like benzylamine. acs.orgnih.gov These investigations, combining kinetic analysis with intermediate trapping, have shown that benzylamine acts as a nucleophilic catalyst, facilitating the key cyclization step. acs.orgnih.gov

In the study of related enaminone systems, Density Functional Theory (DFT) calculations have been employed to investigate electronic structures, spectroscopic properties (NMR and UV-Vis), and intermolecular interactions. byjus.com Such computational approaches provide insight into the transition states and energy barriers of reaction pathways, complementing the experimental data.

Similarly, the proposed mechanism for the asymmetric transfer hydrogenation of chalcones, which involves the formation of a BINOL-derived boro-phosphate catalyst, is supported by detailed structural and kinetic analysis. organic-chemistry.org Photophysical studies, including absorption and emission spectroscopy, have been used to characterize the excited-state properties of 2'-aminochalcones, which is particularly relevant for understanding photochemical reactions and properties like fluorescence. mdpi.com These combined approaches are indispensable for designing more efficient synthetic routes and for the rational development of novel chemical transformations.

Applications of 1 2 Aminophenyl Prop 2 En 1 One in Complex Organic Synthesis

Role as a Key Precursor in Natural Product Total Synthesis (e.g., Graveoline (B86), Dubamine (B1209130) alkaloids)

The strategic importance of 1-(2-aminophenyl)prop-2-en-1-one is underscored by its application in the total synthesis of biologically active natural products, particularly alkaloids. A notable example is its use in the synthesis of Graveoline and Dubamine, two quinoline (B57606) alkaloids found in the plant family Rutaceae.

A metal-free synthetic approach utilizes substituted 1-(2-aminophenyl)prop-2-en-1-ones as starting materials to construct the core structure of these alkaloids. The synthesis commences with a Claisen-Schmidt condensation between an appropriate o-aminoacetophenone and a benzaldehyde (B42025) to yield the corresponding this compound derivative. thieme-connect.com This intermediate then undergoes a cyclization reaction to form a dihydroquinolin-4-one. This dihydroquinolin-4-one serves as a common precursor for the synthesis of both Graveoline and Dubamine, which can be achieved in a concise two-step sequence from this intermediate. thieme-connect.comnih.gov This method provides a significant advantage over other synthetic routes that may require more steps or the use of transition metal catalysts. thieme-connect.com

Building Block for Diverse Heterocyclic Ring Systems

The inherent reactivity of this compound makes it an ideal substrate for the synthesis of a multitude of heterocyclic compounds, many of which are of significant interest in medicinal chemistry.

Synthesis of Quinolones and Dihydroquinolones

Quinolone and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of pharmacological activities. This compound serves as a readily available precursor for the synthesis of these scaffolds. For instance, various substituted 2-aryl-4-quinolones can be synthesized from N-aryl methyl-2-aminophenyl ketones through a metal-free oxidative intramolecular Mannich reaction. researchgate.net

Furthermore, 1,2-disubstituted 4-quinolones have been prepared through a copper-catalyzed heterocyclization of 1-(2-halophenyl)-2-en-3-amin-1-ones, which are themselves readily obtained from α,β-ynones and primary amines. rsc.org The synthesis of 2,3-dihydroquinolin-4(1H)-ones can be achieved through a diethyl phosphate-catalyzed one-pot reaction involving an intermolecular aldol (B89426) condensation of a 2-aminoacetophenone (B1585202) and an aldehyde, followed by a cyclization driven by hydrogen bonding. nih.gov This process highlights the utility of precursors that lead to the formation of the core structure found in this compound.

Table 1: Synthesis of Quinolone and Dihydroquinolone Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| N-aryl methyl-2-aminophenyl ketones | TEMPO, KOtBu | 2-aryl-4-quinolone derivatives | researchgate.net |

| 1-(2-halophenyl)-2-en-3-amin-1-ones | CuI, N,N'-dimethylethylenediamine, K2CO3, DMSO | 1,2-disubstituted 4-quinolones | rsc.org |

| 2-aminoacetophenone and aldehyde | Diethyl phosphate, DMF | 2,3-dihydroquinolin-4(1H)-ones | nih.gov |

Construction of Quinazolines via Multi-Component Reactions

Quinazoline (B50416) and its derivatives are another class of privileged heterocyclic structures found in numerous biologically active compounds. This compound is a key substrate in efficient one-pot, three-component reactions for the synthesis of quinazolines.

An alternative and efficient method involves the cyclocondensation of substituted 1-(2-aminophenyl)-3-arylprop-2-en-1-ones with aromatic aldehydes and ammonium (B1175870) acetate (B1210297). This reaction can be mediated by copper(II) acetate or proceed catalyst-free with trimethyl orthoformate. rsc.orgresearchgate.net This approach allows for the straightforward synthesis of (E)-2-aryl-4-styrylquinazolines and (E)-4-styrylquinazolines in high yields and short reaction times. rsc.org The operational simplicity and use of readily available starting materials make this a valuable and direct method for accessing these important heterocyclic systems. rsc.orgresearchgate.net

Table 2: Synthesis of Quinazoline Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| 1-(2-Aminophenyl)-3-arylprop-2-en-1-ones, aromatic aldehydes, ammonium acetate | Cu(OAc)2 or catalyst-free with trimethyl orthoformate | (E)-2-aryl-4-styrylquinazolines and (E)-4-styrylquinazolines | rsc.orgresearchgate.net |

Formation of Benzoazepinoindole Derivatives, a Novel Heterocycle Class

Recent research has demonstrated the utility of this compound in the synthesis of novel and complex heterocyclic systems. A new class of heterocycles, namely benzo researchgate.netnih.govazepino[3,2-b]indol-12(10H)-ones, has been synthesized using this chalcone (B49325) derivative. thieme-connect.com

The synthesis is achieved through a robust two-step procedure. The initial step involves a base-catalyzed reaction of 2-aminochalcone with 2-oxindole. This is followed by a base-catalyzed oxidative cyclization reaction to furnish the previously unreported benzo researchgate.netnih.govazepino[3,2-b]indol-12(10H)-one ring system. thieme-connect.com This synthetic pathway has a broad substrate scope and offers rapid access to these complex structures in moderate to high yields, highlighting the potential for generating structural diversity. thieme-connect.com

Derivatization to Flavans, Pyrazolines, and Pyrimidines

The versatile reactivity of the α,β-unsaturated ketone moiety in this compound allows for its conversion into a variety of other heterocyclic systems. For instance, these chalcones can be cyclized to afford flavans.

Furthermore, reaction with hydrazine (B178648) derivatives leads to the formation of pyrazolines. The synthesis of pyrimidines can also be achieved through condensation reactions with appropriate reagents. These transformations expand the synthetic utility of this compound beyond quinoline and quinazoline systems, providing access to a wider range of heterocyclic scaffolds.

Generation of Styrylquinoline–Chalcone Hybrids

An elegant three-step synthetic pathway starting from 1-(2-aminophenyl)prop-2-en-1-ones leads to the formation of novel styrylquinoline–chalcone hybrids. thieme-connect.comnih.goverciyes.edu.tr This process begins with a Friedländer annulation between the 2-aminochalcone and acetone, which yields a 2-methyl-4-styrylquinoline.

Subsequent selective oxidation of the methyl group to a formyl group provides a key intermediate. Finally, a Claisen-Schmidt condensation of this formyl derivative with an appropriate acetophenone (B1666503) derivative generates the target styrylquinoline–chalcone hybrid. thieme-connect.comnih.goverciyes.edu.tr This versatile and efficient synthesis relies on simple and readily available starting materials, offering a powerful method for creating complex molecular hybrids with potential applications in materials science and medicinal chemistry. thieme-connect.comnih.gov

Table 3: Three-Step Synthesis of Styrylquinoline–Chalcone Hybrids

| Step | Reaction | Intermediate/Product | Reference |

| 1 | Friedländer annulation of this compound with acetone | 2-Methyl-4-styrylquinoline | |

| 2 | Selective oxidation of the methyl group | 2-Formyl-4-styrylquinoline | thieme-connect.comnih.goverciyes.edu.tr |

| 3 | Claisen-Schmidt condensation with an acetophenone | Styrylquinoline–chalcone hybrid | thieme-connect.comnih.goverciyes.edu.tr |

Development of Functionalized Chalcone Derivatives for Further Chemical Modification

The modification of the this compound scaffold is a critical area of research, enabling the synthesis of a diverse array of compounds with potential applications in medicinal chemistry and materials science. By targeting the amino group, chemists can introduce new functionalities that modulate the electronic and steric properties of the molecule, leading to the development of novel chalcone derivatives. This section explores two key transformations: the synthesis of amide derivatives and the introduction of substituted amino groups, such as through N-benzylation.

Synthesis of Amide Derivatives

The conversion of the primary amino group of 2'-aminochalcones, such as this compound, into an amide is a common strategy to create more complex and stable derivatives. This transformation is typically achieved through acylation, a reaction that involves treating the aminochalcone with an acylating agent like an acyl chloride or acid anhydride (B1165640) in the presence of a base.

A general and efficient method for the acylation of 2'-aminochalcones involves the reaction of the parent chalcone with an acyl chloride in the presence of a base such as triethylamine (B128534). mdpi.com The reaction is typically carried out in a suitable organic solvent, like dichloromethane (B109758), at room temperature. For instance, the reaction of a 2'-aminochalcone derivative with acetyl chloride and triethylamine in dichloromethane overnight at room temperature yields the corresponding 2'-(acetylamino)chalcone. mdpi.com This straightforward procedure allows for the introduction of a variety of acyl groups, thereby enabling the fine-tuning of the chalcone's properties. nih.govmdpi.comnih.gov

The synthesis of these amide derivatives can be represented by the following general scheme:

Scheme 1: General synthesis of 2'-(acetylamino)chalcones from 2'-aminochalcones.

Detailed research has demonstrated the successful synthesis of various N-acyl derivatives. The following table summarizes a representative example of this transformation.

| Reactant (2'-Aminochalcone) | Acylating Agent | Base | Solvent | Product | Yield (%) | Reference |

| (E)-1-(2-aminophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | Acetyl chloride | Triethylamine | Dichloromethane | (E)-N-(2-(3-(4-(dimethylamino)phenyl)acryloyl)phenyl)acetamide | 75 | mdpi.com |

This method provides a reliable route to a wide range of N-acyl chalcone derivatives, which can serve as versatile intermediates for further chemical modifications or as final products for biological evaluation. nih.govnih.gov

Introduction of Substituted Amino Groups (e.g., N-benzylation)

The introduction of a substituent on the nitrogen atom of the amino group, such as a benzyl (B1604629) group, is another important modification of this compound. N-benzylation can alter the steric and electronic environment of the amino group, which can have a significant impact on the molecule's reactivity and biological activity.

A common method for the N-benzylation of amines involves the use of a benzyl halide, such as benzyl bromide, in the presence of a base. A general procedure for the N-benzylation of a primary amine involves dissolving the amine in a suitable solvent, such as methanol (B129727), and adding a base like potassium carbonate, followed by the addition of benzyl bromide. mnstate.edu The reaction mixture is typically heated to facilitate the substitution reaction. This method is applicable to 2'-aminochalcones for the synthesis of their N-benzyl derivatives.

The general reaction for the N-benzylation of a 2'-aminochalcone can be depicted as follows:

Scheme 2: General synthesis of N-benzyl-2'-aminochalcones.

While specific examples for the direct N-benzylation of this compound are not extensively detailed in the provided search results, the general methodology for N-benzylation of aromatic amines is well-established and can be applied to this substrate. mnstate.edu The following table outlines a generalized procedure based on established methods for the N-benzylation of amines.

| Reactant (2'-Aminochalcone) | Benzylating Agent | Base | Solvent | Product | General Yield Range | Reference |

| This compound | Benzyl bromide | Potassium carbonate (K₂CO₃) | Methanol | 1-(2-(benzylamino)phenyl)prop-2-en-1-one | Not Specified | mnstate.edu |

This transformation provides a pathway to N-substituted chalcones, which are valuable precursors for the synthesis of various heterocyclic compounds and have been explored for their potential in medicinal chemistry. acs.orgnih.gov

Conclusion and Future Research Directions

Synthesis and Chemical Versatility of 1-(2-Aminophenyl)prop-2-en-1-one

The primary and most common method for the synthesis of this compound and its derivatives is the Claisen-Schmidt condensation. This reaction typically involves the base-catalyzed condensation of a substituted 2-aminoacetophenone (B1585202) with an appropriate aldehyde. For instance, the reaction of o-aminoacetophenone with p-chlorobenzaldehyde yields (E)-1-(2-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one with excellent efficiency. researchgate.net This method is widely adopted due to its operational simplicity and the ready availability of starting materials.

The chemical versatility of the this compound scaffold is noteworthy. The presence of multiple reactive sites—the α,β-unsaturated ketone, the amino group, and the aromatic ring—allows for a wide range of chemical modifications. This versatility makes it a key precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. nih.govresearchgate.net For example, it serves as a crucial intermediate in the development of alternative routes for the total synthesis of alkaloids like dubamine (B1209130) and graveoline (B86). researchgate.net

Advancements in Synthetic Methodologies and Catalysis

Recent research has focused on developing more efficient and sustainable synthetic protocols for compounds derived from this compound. One-pot synthesis and multicomponent reactions have gained prominence as they offer advantages such as reduced reaction times, minimized waste, and the avoidance of isolating intermediates. jyu.fimdpi.com

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of reactions involving this scaffold. Both metal-based and organocatalytic systems have been successfully employed. For instance, transition metal complexes containing iron, cobalt, copper, and zinc have been utilized to catalyze cascade reactions for the construction of complex heterocyclic frameworks like 2-aminophenoxazinones. rsc.org Furthermore, innovative catalytic approaches, such as the use of ceria-based materials for the carbonylation of related 1,2-diamines, highlight the ongoing efforts to develop novel and effective catalytic systems. mdpi.com

Future Directions in Mechanistic Studies and Reactivity Prediction

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic strategies and the prediction of product outcomes. Computational methods, such as Density Functional Theory (DFT), are increasingly being used to investigate the electronic and spectroscopic properties of these molecules and to elucidate reaction pathways. mdpi.com These studies provide valuable insights into the reactivity of the scaffold, helping to explain observed selectivities and to predict the feasibility of new transformations.

Future research in this area will likely focus on more sophisticated computational models to predict the reactivity of various substituted this compound derivatives in complex reaction environments. This will aid in the targeted synthesis of molecules with specific desired properties and functionalities.

Expanding the Scope of Complex Molecule Construction Utilizing this Scaffold

The unique structural and electronic properties of this compound make it an ideal starting point for the construction of a wide range of complex molecules. Its ability to participate in various cyclization and annulation reactions has been exploited in the synthesis of diverse heterocyclic systems.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Aminophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

- Methodology : The Claisen-Schmidt condensation is the most common method, involving the reaction of 2-aminoacetophenone with substituted benzaldehydes in the presence of NaOH or other bases (e.g., KOH) in ethanol/water mixtures. Optimization includes controlling reaction time (6–24 hours), temperature (room temperature to reflux), and stoichiometric ratios (1:1 to 1:1.2 aldehyde:ketone). Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Characterization is performed via - and -NMR, IR (to confirm enone C=O stretch at ~1650 cm), and HPLC for purity validation .

Q. How do hydrogen-bonding patterns influence the crystallographic packing of this compound derivatives?

- Methodology : Hydrogen bonding (e.g., N–H···O or O–H···O interactions) can be analyzed using single-crystal XRD. For example, the amino group in the 2-aminophenyl moiety often forms intermolecular bonds with carbonyl groups of adjacent molecules, creating chains or sheets. Graph set analysis (as per Etter’s rules) categorizes these patterns (e.g., motifs). Software like Mercury or CrystalExplorer visualizes these interactions, while SHELXL refines hydrogen-bond geometries (bond lengths: ~2.8–3.2 Å; angles: 150–180°) .

Q. What spectroscopic techniques are critical for confirming the E-configuration of the α,β-unsaturated ketone moiety?

- Methodology :

- UV-Vis : A strong absorption band at λ ~300–350 nm (π→π* transition of the conjugated enone system).

- NMR : Trans coupling constants () between C and C protons (typically 15–17 Hz for trans-olefins).

- IR : C=O stretching at ~1650–1680 cm and C=C stretch at ~1600 cm.

Cross-validation with XRD is recommended for unambiguous confirmation .

Advanced Research Questions

Q. How can discrepancies between experimental XRD structures and DFT-optimized geometries of this compound derivatives be resolved?

- Methodology : Discrepancies often arise from crystal packing forces (e.g., van der Waals interactions, hydrogen bonding) not accounted for in gas-phase DFT calculations. To resolve:

- Perform periodic DFT (e.g., VASP or CASTEP) incorporating crystal lattice parameters.

- Compare bond lengths (e.g., C=O: 1.21–1.23 Å experimentally vs. 1.22–1.24 Å computationally) and torsion angles (e.g., dihedral angles between aromatic rings).

- Use AIM (Atoms in Molecules) theory to analyze electron density topology at bond critical points .

Q. What strategies validate the biological activity of this compound derivatives in antimalarial studies?

- Methodology :

- In silico docking : Use AutoDock Vina or Schrödinger to predict binding affinities to Plasmodium targets (e.g., PfDHFR or β-hematin). Validate docking poses with molecular dynamics (MD) simulations (100 ns trajectories, RMSD <2.0 Å).

- In vitro assays : β-hematin inhibition (IC values via spectrophotometry) and parasite growth inhibition (SYBR Green assay against P. falciparum 3D7/Dd2 strains). Correlate activity with substituent electron-withdrawing/donating effects (e.g., 4-NO groups enhance activity) .

Q. How can SHELX programs improve the refinement of high-resolution or twinned crystal structures of this compound?

- Methodology : For twinned

- Use SHELXL’s TWIN and BASF commands to model twin domains (e.g., two-component twins with twin law -h, -k, -l).

- Apply HKLF 5 format for scaled intensity data.

- Validate with R (<0.05) and Flack parameter (near 0 for non-centrosymmetric structures). For high-resolution data (d <0.8 Å), refine anisotropic displacement parameters (ADPs) and include hydrogen atoms in calculated positions .

Q. What multi-target pharmacological mechanisms could explain the broad bioactivity of aminochalcone derivatives?

- Methodology :

- Network pharmacology : Construct compound-target-disease networks using databases like STITCH or ChEMBL.

- Proteomics : Identify binding partners via affinity chromatography-MS.

- Transcriptomics : RNA-seq to assess gene expression changes (e.g., apoptosis markers like BAX/BCL-2).

- Synergy studies : Check combination indices (CI <1) with standard drugs (e.g., artemisinin) using CompuSyn .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。